Asenapine-13C,d3 maleate is a stable isotope-labeled derivative of asenapine, an atypical antipsychotic medication. This compound is primarily utilized in pharmacological research to study the pharmacokinetics and metabolic pathways of asenapine. The incorporation of carbon-13 and deuterium isotopes allows for precise tracking of the compound in biological systems, enhancing the understanding of its behavior and effects.
The synthesis of Asenapine-13C,d3 maleate involves several key steps:
The industrial production of Asenapine-13C,d3 maleate typically involves specialized equipment to handle isotopes safely and ensure high purity levels. Quality control measures are critical to maintain consistency in the final product.
Asenapine-13C,d3 maleate maintains the same core structure as asenapine but includes isotopic substitutions. The molecular formula is , with specific attention to the positions of carbon-13 and deuterium within the molecule.
The structural analysis reveals that Asenapine-13C,d3 retains the functional groups essential for its pharmacological activity, including a piperidine ring that contributes to its receptor-binding properties .
Asenapine-13C,d3 maleate can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are meticulously controlled to achieve desired outcomes, ensuring reproducibility in experimental settings.
The mechanism of action for Asenapine-13C,d3 maleate mirrors that of its parent compound, involving antagonism at serotonin (5-HT) receptors and dopamine (D2, D3, D4) receptors. This interaction leads to modulation of neurotransmitter activity in the brain, contributing to its antipsychotic effects.
Research indicates that Asenapine-13C,d3 can influence various cellular processes through these receptor interactions, potentially altering gene expression and cellular metabolism .
Asenapine-13C,d3 maleate appears as a crystalline powder with specific solubility characteristics. Its aqueous solubility is approximately 0.37%, with a pKa value around 8.6 .
The log P values indicate its lipophilicity:
These properties suggest that Asenapine-13C,d3 maleate has favorable characteristics for absorption and distribution in biological systems.
Asenapine-13C,d3 maleate is primarily used in scientific research applications:
Asenapine-13C,d3 Maleate is a stable isotope-labeled derivative of the atypical antipsychotic drug asenapine, where specific atoms in the parent molecule are replaced with non-radioactive isotopes. The compound features:
Table 1: Isotopic Labeling Pattern in Asenapine-13C,d3 Maleate
Position | Atom Replaced | Isotope Introduced | Purpose |
---|---|---|---|
N-methyl group | 12C | 13C | Mass differentiation |
N-methyl group | 3H | 3D | Metabolic stability |
Maleate moiety | None | None | Unmodified counterion |
The synthesis of Asenapine-13C,d3 leverages modifications to established routes for unlabeled asenapine, with isotopic incorporation at strategic stages:
Precursor design: The synthesis begins with commercially available 13C,d3-labeled methylamine (13CH3D3N), which is reacted with 5-chloro-2-phenoxyphenylacetic acid derivatives to introduce the labeled methyl group early in the synthetic sequence [2]. This approach minimizes isotopic loss during subsequent steps and avoids the need for late-stage labeling.
Key cyclization steps: Similar to the unlabeled compound, the synthesis features:
Table 2: Comparative Physicochemical Properties of Labeled vs. Unlabeled Asenapine
Property | Asenapine-13C,d3 Maleate | Unlabeled Asenapine Maleate | Analytical Significance |
---|---|---|---|
Molecular weight | 405.85 g/mol | 401.85 g/mol | MS differentiation (Δm/z = +4) |
Chromatographic retention | Identical RT under optimized LC conditions | Reference RT | Co-elution for accurate quantification |
Protein binding | ~95% (identical) [3] | ~95% | Equivalent pharmacokinetic behavior |
Encapsulation efficiency in NLC | 82.46-84.24% [1] [5] | 82.46-84.24% | Identical nanoformulation behavior |
Release kinetics from SLN | 50-70% in 12h [1] [5] | 50-70% in 12h | Equivalent release profiles |
Brain penetration in rat models | 3-4 fold increase (vs free drug) | 3-4 fold increase | Comparable biodistribution |
The isotopic labeling introduces negligible differences in physicochemical behavior due to:
The primary functional distinction lies in the +4 Da mass shift, enabling precise quantification of the parent drug in biological matrices via isotope dilution mass spectrometry. This property is exploited in GC/MS and LC/MS applications for:
Table 3: Analytical Applications of Asenapine-13C,d3 Maleate
Application | Technique | Benefit |
---|---|---|
Pharmacokinetic studies | LC-MS/MS | Accurate quantification via isotope dilution |
Metabolic stability assays | Microsomal incubation + HRMS | Tracking parent drug depletion |
Nanoformulation characterization | MALDI-TOF | Differentiating released vs. encapsulated drug |
Bioequivalence testing | GC-MS | Internal standardization for sublingual bioavailability |
The labeled derivative's identical receptor binding profile—maintaining high affinity for serotonin receptors (pKi: 8.4-10.5), dopamine receptors (pKi: 8.9-9.4), adrenoceptors (pKi: 8.9-9.5), and histamine receptors (pKi: 8.2-9.0)—ensures it faithfully tracks the pharmacological behavior of the unlabeled drug in in vitro systems [2] [3]. This property makes it invaluable for studying drug-receptor kinetics without perturbing the biological system under investigation.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1